2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide
Overview
Description
WAY-300386 is a chemical compound known for its applications in scientific research. It is identified by its chemical name, α-amino-N-(phenylmethyl)-,(αS)-1H-Indole-3-propanamide . This compound is utilized in various fields due to its unique properties and potential effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-300386 involves several steps, starting with the preparation of the indole core structure. The reaction conditions typically include the use of specific reagents and catalysts to ensure the correct formation of the compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of WAY-300386 requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high efficiency and cost-effectiveness. The use of continuous flow reactors and other advanced technologies may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
WAY-300386 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of WAY-300386 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .
Scientific Research Applications
WAY-300386 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of WAY-300386 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific research focus .
Comparison with Similar Compounds
WAY-300386 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-200070: An estrogen receptor modulator.
WAY-267464: An oxytocin receptor agonist.
Compared to these compounds, WAY-300386 may have distinct properties and applications, making it valuable for specific research purposes .
Biological Activity
2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound is characterized by the presence of an indole moiety, which is often associated with various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive review of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₃H₁₅N₃O. Its structure can be described as follows:
- Indole Ring : A bicyclic structure contributing to its biological activity.
- Amine Group : Facilitates interactions with biological targets.
- Benzyl Substitution : Enhances lipophilicity and potential receptor binding.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung adenocarcinoma) | <10 |
A375 (Melanoma) | 5.7 |
HUVEC (Endothelial cells) | 1.4 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that require further elucidation.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes related to cancer progression, such as kinases.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can suppress the proliferation of endothelial cells stimulated by factors like VEGF and bFGF, indicating its potential use in treating inflammatory diseases.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various analogs of this compound against human cancer cell lines. The results indicated a strong correlation between structural modifications and cytotoxic potency.
Study 2: Mechanistic Insights
Research employing molecular docking simulations revealed that the compound binds effectively to target proteins involved in tumorigenesis. This binding affinity suggests a potential for further development as a therapeutic agent.
Properties
IUPAC Name |
2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c19-16(18(22)21-11-13-6-2-1-3-7-13)10-14-12-20-17-9-5-4-8-15(14)17/h1-9,12,16,20H,10-11,19H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLVOJXXQDFIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389760 | |
Record name | 2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200973 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
187085-81-0 | |
Record name | 2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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